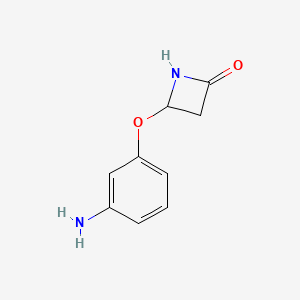

4-(3-Aminophenoxy)azetidin-2-one

Description

Properties

IUPAC Name |

4-(3-aminophenoxy)azetidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c10-6-2-1-3-7(4-6)13-9-5-8(12)11-9/h1-4,9H,5,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFCFQQHSCJFJPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC1=O)OC2=CC=CC(=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Aminophenoxy)azetidin-2-one typically involves the reaction of 3-aminophenol with a suitable azetidinone precursor. One common method is the nucleophilic substitution reaction where 3-aminophenol reacts with 2-chloroazetidin-2-one under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Aminophenoxy)azetidin-2-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The azetidinone ring can be reduced to form the corresponding amine.

Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chlorinating agents under acidic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of the corresponding amine.

Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

4-(3-Aminophenoxy)azetidin-2-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(3-Aminophenoxy)azetidin-2-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The azetidinone ring is known to mimic the transition state of certain enzymatic reactions, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

Key Structural and Functional Differences

The biological activity of azetidin-2-one derivatives is highly dependent on substituent type, position, and stereochemistry. Below is a comparative analysis with structurally related compounds:

Table 1: Comparison of Azetidin-2-one Derivatives

Antimicrobial vs. Anticancer Profiles

Antimicrobial Activity:

- Anticancer Activity: Thioether-containing analogs () disrupt microtubules and induce apoptosis, with IC50 values in the nanomolar range . Para-methoxy and diaryl substituents () enhance cytotoxicity in tumor cell lines .

Biological Activity

4-(3-Aminophenoxy)azetidin-2-one is a compound belonging to the azetidinone family, characterized by its four-membered lactam ring structure. This compound is notable due to the presence of an amino group in the meta position, which can significantly influence its biological activity and interaction with various molecular targets. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and potential enzyme-inhibiting properties.

The molecular formula of this compound is C₉H₁₀N₂O₂. The structure includes an azetidinone ring that can participate in various chemical reactions, including oxidation, reduction, and substitution reactions. The unique positioning of the amino group enhances its reactivity and potential as a bioactive compound.

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit significant antimicrobial properties. For instance:

- Study Findings : A series of synthesized azetidinone derivatives demonstrated potent antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Bacillus anthracis .

- Mechanism : The mechanism often involves the inhibition of microbial growth by targeting specific enzymes or disrupting cell wall synthesis.

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| This compound | Staphylococcus aureus | Moderate |

| This compound | Bacillus anthracis | Significant |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

- In Vitro Studies : Compounds with similar structures have shown the ability to inhibit the proliferation of cancer cells, particularly breast cancer cell lines like MCF-7 and MDA-MB-231 .

- Mechanism of Action : The azetidinone scaffold may mimic transition states in enzymatic reactions, acting as an enzyme inhibitor that impedes cancer cell metabolism.

Case Studies

Several case studies have highlighted the biological activities of azetidinone derivatives:

- Antimicrobial Efficacy : A study synthesized a series of azetidinone derivatives and tested them against clinical isolates. Some compounds exhibited comparable efficacy to established antibiotics like chloramphenicol .

- Cytotoxicity in Cancer Cells : Another study evaluated the cytotoxic effects of azetidinone derivatives on human solid tumor cell lines, revealing significant antiproliferative effects at nanomolar concentrations .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as a competitive inhibitor for enzymes involved in critical metabolic pathways.

- Cell Cycle Disruption : It may induce apoptosis in cancer cells by disrupting normal cell cycle progression.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 4-(3-Aminophenoxy)azetidin-2-one derivatives, and how can reaction conditions be optimized?

- Methodology : The synthesis often involves cyclocondensation reactions between carboxylic acids and imines using catalysts like triethylamine and chloroacetyl chloride. For example, derivatives with substituted phenyl groups can be synthesized via Schiff base intermediates formed from 2-amino-1,3,4-oxadiazole/thiadiazole and aldehydes, followed by ring closure . Optimization includes adjusting stoichiometry (e.g., 1.2–1.5 equivalents of aldehyde), solvent polarity (methanol or DMF), and reaction time (12–24 hours). Monitoring by TLC or HPLC ensures reaction completion.

Q. How is the crystal structure of this compound derivatives resolved, and what software is recommended for refinement?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation in solvents like ethyl acetate or DCM. Data collection at 296 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces) ensures accuracy. For example, the structure of 3-(2,4-dichlorophenoxy)-1-(4-methoxyphenyl)-4-phenylazetidin-2-one was resolved with R factor = 0.047 and data-to-parameter ratio = 14.9 .

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

- Methodology :

- NMR : and NMR in DMSO-d6 or CDCl3 identify substituent effects (e.g., aromatic protons at δ 6.8–7.5 ppm, azetidinone carbonyl at δ 170–175 ppm).

- IR : Stretching vibrations for C=O (1680–1720 cm) and N–H (3300–3500 cm) confirm the azetidinone core .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] peaks for derivatives with molecular weights ~350–450 g/mol) .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound derivatives be systematically analyzed?

- Methodology :

- Dose-Response Studies : Test derivatives across a concentration gradient (e.g., 1–100 µM) to identify IC variability.

- Structure-Activity Relationship (SAR) : Correlate substituent electronegativity (e.g., electron-withdrawing groups like -NO or -Cl) with activity. For example, 4-(3-nitrophenyl) derivatives showed reduced antimicrobial activity compared to chloro-substituted analogs due to steric hindrance .

- Statistical Tools : Use ANOVA or PCA to distinguish assay noise (e.g., plate-to-plate variability) from true biological effects .

Q. What computational strategies predict the binding affinity of this compound derivatives to biological targets?

- Methodology :

- Molecular Docking : AutoDock Vina or Schrödinger Suite docks derivatives into target pockets (e.g., bacterial DNA gyrase or human kinase domains). Parameters include grid spacing (0.375 Å) and exhaustiveness (50 runs).

- MD Simulations : GROMACS or AMBER assesses binding stability over 50–100 ns trajectories. Analyze RMSD (<2 Å) and hydrogen bond occupancy (>60%) to validate poses .

- QSAR Models : Generate 2D/3D descriptors (e.g., logP, polar surface area) and train regression models using datasets with IC values .

Q. How can regioselectivity challenges in azetidin-2-one functionalization be addressed during synthesis?

- Methodology :

- Protecting Groups : Use tert-butyldimethylsilyl (TBS) or benzyl groups to shield reactive sites (e.g., the 3-aminophenoxy moiety) during electrophilic substitution.

- Catalytic Control : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl boronic acids) to selectively modify the azetidinone ring at the 4-position. Yields >80% are achievable with Pd(PPh) and KCO in THF .

- Kinetic vs. Thermodynamic Control : Adjust reaction temperature (e.g., 0°C vs. reflux) to favor specific intermediates. For example, low temperatures stabilize trans-isomers in cyclocondensation reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.